molecular formula C13H18N2O2 B317917 2-(butanoylamino)-N,N-dimethylbenzamide

2-(butanoylamino)-N,N-dimethylbenzamide

Cat. No.: B317917
M. Wt: 234.29 g/mol
InChI Key: MHCJQYODKUFQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Benzamide derivatives are notable for their versatility in medicinal chemistry and agrochemical applications, often serving as intermediates or active ingredients due to their tunable electronic and steric properties .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(butanoylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-4-7-12(16)14-11-9-6-5-8-10(11)13(17)15(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,16)

InChI Key

MHCJQYODKUFQAO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties Reference
2-(Aminosulfonyl)-4-(formylamino)-N,N-dimethylbenzamide Sulfonyl, formylamino (2,4) 271.29 Herbicide intermediate (Foramsulfuron formulations)
4-Chloro-2-(3-methoxyphenylamino)-N,N-dimethylbenzamide Chloro, methoxyphenylamino (4,2) Not provided Lipoxygenase inhibitor intermediate
2-(3-Mesyloxypropyl)amino-N,N-dimethylbenzamide Mesyloxypropylamino (2) Not provided α1-Adrenoceptor antagonist intermediate
2-Amino-N,N-dimethylbenzamide Amino (2) 178.23 (as per synonyms) Chemical intermediate

Key Observations:

  • Synthetic Flexibility: N,N-Dimethylbenzamide derivatives are commonly synthesized via coupling reactions using carbodiimides (e.g., ) or direct amidation (e.g., ). The butanoylamino group could be introduced via butanoyl chloride or activated ester coupling.
  • Agrochemical vs. Pharmaceutical Applications: Foramsulfuron derivatives () are herbicidal, while α1-adrenoceptor antagonists () and lipoxygenase inhibitors () highlight medicinal applications. The target compound’s butanoyl group may align more with drug design due to its resemblance to fatty acid chains.

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., sulfonyl in Foramsulfuron) increases water solubility, whereas lipophilic substituents (e.g., butanoylamino) enhance lipid solubility.
  • Stability : N,N-Dimethyl groups generally improve metabolic stability by reducing oxidative deamination, a feature critical in pharmaceuticals .

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